molecular formula C10H10ClNOS B14138307 5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one CAS No. 1824515-39-0

5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one

Cat. No.: B14138307
CAS No.: 1824515-39-0
M. Wt: 227.71 g/mol
InChI Key: IPCDQNZFHKSICG-UHFFFAOYSA-N
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Description

(4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one is a chiral thiazolidinone derivative Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ®-4-chlorophenylglycine with thioglycolic acid under acidic conditions to form the thiazolidinone ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization.

Industrial Production Methods

Industrial production of (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Substituted thiazolidinones with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

(4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one can be compared with other thiazolidinone derivatives, such as:

    (4R,5R)-5-(4-Methylphenyl)-4-methyl-1,3-thiazolidin-2-one: Similar structure but with a methyl group instead of a chlorophenyl group.

    (4R,5R)-5-(4-Bromophenyl)-4-methyl-1,3-thiazolidin-2-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

The uniqueness of (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can enhance its interactions with certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-methyl-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS/c1-6-9(14-10(13)12-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCDQNZFHKSICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SC(=O)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028707
Record name 5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824515-39-0
Record name 5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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